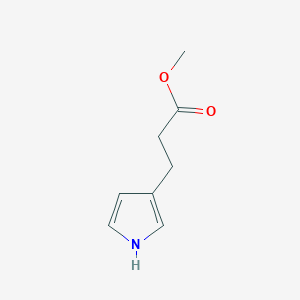
Philanthotoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Philanthotoxin is a potent neurotoxin that is derived from the venom of the solitary wasp Philanthus triangulum. It is a polypeptide consisting of 14 amino acids and has a molecular weight of 1448.3 Da. Philanthotoxin has been extensively studied due to its ability to selectively block ionotropic glutamate receptors, which are important for synaptic transmission in the central nervous system.
Mécanisme D'action
Philanthotoxin selectively blocks ionotropic glutamate receptors by binding to the receptor pore and preventing the flow of ions through the channel. It binds to a conserved region of the receptor pore, which is important for ion selectivity and gating. Philanthotoxin is a non-competitive antagonist, meaning that it does not compete with glutamate for binding to the receptor, but instead blocks the channel from the inside. The binding of philanthotoxin to the receptor is reversible, and the toxin can be washed out of the channel by perfusing the tissue with toxin-free solution.
Biochemical and Physiological Effects
Philanthotoxin has been shown to have several biochemical and physiological effects on the nervous system. It blocks excitatory synaptic transmission in the hippocampus and cortex, leading to a decrease in the amplitude and frequency of excitatory postsynaptic potentials. It also reduces the release of glutamate from presynaptic terminals, which may contribute to its inhibitory effects. Philanthotoxin has been shown to have anticonvulsant effects in animal models of epilepsy, and to protect neurons from excitotoxicity in models of stroke and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
Philanthotoxin has several advantages for lab experiments. It is a highly selective and potent antagonist of ionotropic glutamate receptors, which makes it a valuable tool for studying the function of these receptors. It can be applied locally to specific brain regions, allowing for precise control of its effects. However, philanthotoxin also has some limitations. It is a non-specific blocker of AMPA and kainate receptors, which can make it difficult to distinguish between the effects of these receptors. It also has a short half-life in vivo, which limits its usefulness for long-term studies.
Orientations Futures
There are several future directions for philanthotoxin research. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be used to study the function of specific receptor subtypes. Another area of interest is the use of philanthotoxin as a therapeutic agent for neurological disorders. Its anticonvulsant and neuroprotective effects make it a promising candidate for the treatment of epilepsy, stroke, and neurodegenerative diseases. Finally, philanthotoxin could be used to investigate the role of glutamate receptors in other physiological processes, such as pain perception and addiction.
Méthodes De Synthèse
Philanthotoxin can be synthesized using solid-phase peptide synthesis (SPPS) or chemical synthesis. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. Chemical synthesis involves the coupling of protected amino acids in solution, followed by deprotection and purification. Both methods have been used to produce philanthotoxin in high yields and purity.
Applications De Recherche Scientifique
Philanthotoxin has been used extensively in scientific research as a tool to study the function of ionotropic glutamate receptors. It has been shown to selectively block AMPA and kainate receptors, but not NMDA receptors. By blocking these receptors, philanthotoxin can be used to investigate the role of glutamate receptors in synaptic transmission, plasticity, and learning and memory. Philanthotoxin has also been used to study the molecular mechanisms of epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Numéro CAS |
115976-91-5 |
|---|---|
Nom du produit |
Philanthotoxin |
Formule moléculaire |
C23H41N5O3 |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
N-[(2S)-1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |
Clé InChI |
VRQNABCCOFCGJL-NRFANRHFSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
SMILES canonique |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
Synonymes |
delta-philanthotoxin delta-PTX philanthotoxin 433 PHTX-433 PTX 433 PTX-4.3.3 PTX-433 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)
